1-Isobutylpiperidine-4-carboxylic acid
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Overview
Description
1-Isobutylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of 1-Isobutylpiperidine-4-carboxylic acid is currently unknown due to the lack of research on this specific compound . More studies are required to understand how this compound interacts with its targets and the resulting changes that occur.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine with isobutyl bromide under basic conditions to form 1-isobutylpiperidine. This intermediate is then oxidized to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Isobutylpiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Isobutylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-4-carboxylic acid: This compound has a similar structure but lacks the isobutyl group, which can affect its chemical properties and reactivity.
1-Phenylpiperidine-4-carboxylic acid: The presence of a phenyl group instead of an isobutyl group can significantly alter the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
1-(2-methylpropyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSMYLWAKSOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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